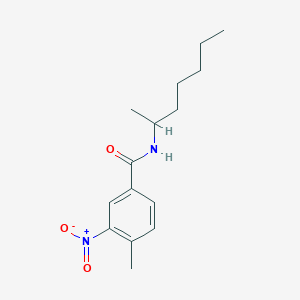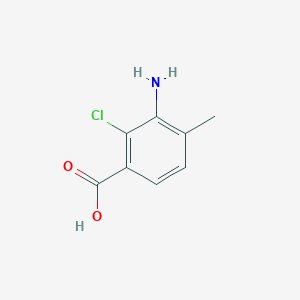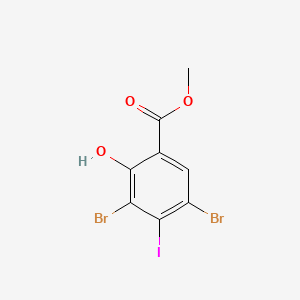
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of multiple bromine atoms and a dioxoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid typically involves the bromination of precursor compounds followed by cyclization and carboxylation reactions. The process begins with the bromination of isoindole derivatives, which are then subjected to cyclization to form the dioxoisoindole structure. Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the dioxoisoindole structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,2-Bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame-retardant properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar dioxoisoindole structure but different functional groups.
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a carboxylic acid group.
Uniqueness: The uniqueness of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid lies in its specific combination of bromine atoms and the dioxoisoindole structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high bromine content and specific reactivity.
Properties
Molecular Formula |
C15H11Br4NO4 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H11Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h5-6H,1-4H2,(H,23,24) |
InChI Key |
IFRUAMJRFFLOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
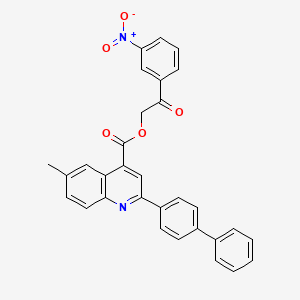
![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)
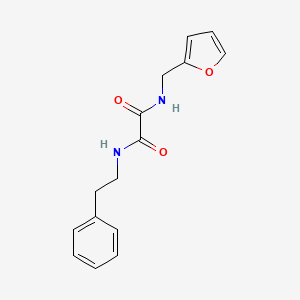

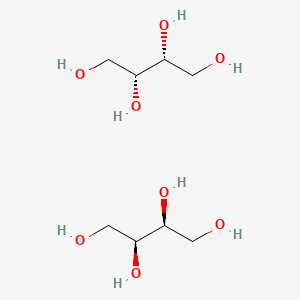
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)

![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
